ML328

Description

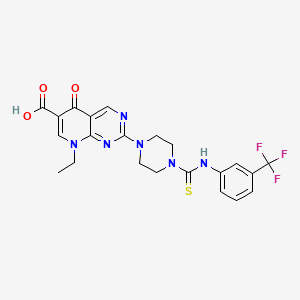

Structure

3D Structure

Propriétés

IUPAC Name |

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVBPXJSBDUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of ML328 on RecBCD

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RecBCD enzyme complex is a critical component of the DNA double-strand break (DSB) repair pathway in many bacteria, playing a vital role in maintaining genomic integrity. This heterotrimeric enzyme possesses both helicase and nuclease activities, which are essential for processing DSBs and initiating homologous recombination. Given its central role in bacterial survival and its absence in eukaryotes, RecBCD has emerged as a promising target for the development of novel antibacterial agents. ML328 is a novel small molecule inhibitor of the RecBCD and related AddAB helicase-nuclease enzymes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the RecBCD enzyme, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed inhibitory pathways.

Core Mechanism of Action

This compound acts as a dual inhibitor of the RecBCD and AddAB helicase-nuclease enzyme complexes.[1][2] The primary mechanism of action is believed to be the inhibition of the enzyme's helicase or ATPase activity. As the nuclease function of RecBCD is dependent on its helicase activity, the inhibition of DNA unwinding consequently leads to the suppression of nuclease-mediated DNA degradation.[1] While the precise molecular interactions between this compound and the RecBCD enzyme have not been fully elucidated, the current hypothesis suggests an allosteric or competitive inhibition of the ATP-binding site or a disruption of the conformational changes required for DNA unwinding and translocation.

Quantitative Data on this compound Activity

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] The inhibitory activity of this compound has been quantified in both cell-based and biochemical assays.

| Assay Type | Enzyme/Pathway | Parameter | Value | Reference |

| Cell-Based Assay | RecBCD Hfr Recombination | EC50 | ~0.1 µM | [1] |

| Biochemical Assay | Purified RecBCD Nuclease Activity | IC50 | Not explicitly stated in the primary report, but activity was confirmed. | [1] |

| Biochemical Assay | Purified RecBCD Helicase Activity | IC50 | Not explicitly stated in the primary report, but inhibition is inferred. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Primary High-Throughput Screen (HTS) for Identification of RecBCD Inhibitors

This cell-based assay was designed to identify compounds that could inhibit the in vivo function of a RecBCD homolog, Helicobacter pylori AddAB, expressed in a RecBCD-deficient E. coli strain.

Principle: The assay is based on the ability of a mutant T4 bacteriophage (gene 2 deficient) to grow in E. coli only if the host's RecBCD or a related helicase-nuclease is inhibited. In wild-type E. coli, RecBCD degrades the phage DNA, preventing replication. Inhibition of RecBCD allows the phage to replicate, leading to bacterial cell death and a decrease in optical density.

Protocol:

-

Bacterial Strain: E. coli strain V3065, which is deficient in its native RecBCD and expresses the Helicobacter pylori AddAB genes.

-

Phage: T4 bacteriophage with a nonsense mutation in gene 2.

-

Assay Setup: The E. coli cells are infected with the mutant T4 phage in the presence of test compounds in a 1536-well plate format.

-

Incubation: The plates are incubated to allow for bacterial growth and phage replication.

-

Readout: The optical density of the wells is measured as an indicator of bacterial growth. A decrease in optical density compared to control wells (no inhibitor) indicates that the compound has inhibited the helicase-nuclease, allowing the phage to kill the bacteria.

Biochemical Nuclease Assay with Purified RecBCD

This assay directly measures the ability of a compound to inhibit the nuclease activity of purified RecBCD enzyme.

Principle: The nuclease activity of RecBCD is quantified by measuring the amount of acid-soluble radioactive material released from a radiolabeled double-stranded DNA substrate. Active nuclease degrades the DNA into small, acid-soluble fragments, while an inhibitor will prevent this degradation.

Protocol:

-

Enzyme: Purified E. coli RecBCD enzyme.

-

Substrate: Uniformly labeled [3H] double-stranded DNA.

-

Reaction Mixture: The reaction contains the purified RecBCD enzyme, the [3H] dsDNA substrate, and the test compound (this compound) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated for a standard period to allow for enzymatic activity.

-

Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA). Undigested, high molecular weight DNA is precipitated by the TCA.

-

Quantification: The mixture is centrifuged, and the radioactivity in the supernatant (containing the acid-soluble, degraded DNA fragments) is measured using a scintillation counter.

-

Analysis: A decrease in the amount of acid-soluble radioactivity in the presence of the test compound compared to a no-inhibitor control indicates nuclease inhibition.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound on the RecBCD enzyme and the experimental workflow for its identification.

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

ML328: A Potent Dual Inhibitor of Bacterial AddAB and RecBCD DNA Repair Enzymes

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ML328 is a small molecule compound identified through high-throughput screening that acts as a potent, dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are critical for the repair of DNA double-strand breaks in a wide range of bacteria and are essential for bacterial viability and pathogenesis. As these enzymes are absent in eukaryotes, they represent a promising target for the development of novel antibacterial agents. This document provides a comprehensive technical overview of this compound, including its molecular target, quantitative data on its activity, detailed experimental protocols for its characterization, and the key signaling pathway it inhibits.

Molecular Target: AddAB and RecBCD Helicase-Nuclease Complexes

The primary molecular targets of this compound are the bacterial AddAB and RecBCD enzyme complexes.[1][2][3] These are ATP-dependent helicase-nucleases that play a central role in the homologous recombination pathway for repairing double-strand DNA breaks.[1][2]

-

RecBCD: Found in Escherichia coli and other related bacteria, the RecBCD complex is a heterotrimer composed of RecB, RecC, and RecD subunits. It recognizes and binds to double-stranded DNA ends, unwinds the DNA via its helicase activity, and selectively degrades the DNA strands with its nuclease activity.

-

AddAB: This complex is functionally analogous to RecBCD and is found in other bacteria such as Bacillus subtilis and Helicobacter pylori. It is a heterodimer of the AddA and AddB proteins.

Inhibition of these enzymes by this compound disrupts the DNA repair pathway, leading to bacterial cell death, particularly in the presence of DNA damaging agents.

Quantitative Data

The activity of this compound and its precursors has been quantified through various cell-based and biochemical assays. The following tables summarize the key quantitative data.

| Compound | Assay Type | Target | EC50 / IC50 (µM) | Reference |

| This compound | Cell-based T4 Phage Growth Assay (Primary Screen) | AddAB | 2.5 - 50 (initial hit range) | [1][3] |

| This compound | Cell-based RecBCD Hfr Recombination Assay | RecBCD | ~0.1 | [1] |

| This compound | Biochemical RecBCD Nuclease Assay | RecBCD | 4.8 | |

| This compound | Biochemical AddAB Helicase Assay | AddAB | 26 |

Signaling Pathway and Mechanism of Inhibition

This compound inhibits the bacterial DNA double-strand break repair pathway. The following diagram illustrates the key steps of this pathway and the point of inhibition by this compound.

Caption: Bacterial DNA double-strand break repair pathway and inhibition by this compound.

Experimental Protocols

The identification and characterization of this compound involved a series of robust assays. The detailed methodologies for the key experiments are provided below.

High-Throughput Screening (HTS): Cell-Based Phage Growth Assay

This primary screen was designed to identify compounds that inhibit the nuclease activity of AddAB or RecBCD, thereby allowing a mutant bacteriophage to kill the host E. coli.

-

Principle: A mutant T4 bacteriophage (gene 2 deficient) can only replicate and lyse E. coli if the host's RecBCD or a related helicase-nuclease (like the expressed H. pylori AddAB) is inactive. Inhibition of these enzymes by a compound allows for phage-induced cell lysis, which is detected as a decrease in cell viability.

-

Protocol:

-

An E. coli strain lacking its native RecBCD and expressing the H. pylori AddAB enzyme is cultured to mid-log phase.

-

The bacterial culture is dispensed into 1536-well microplates.

-

Compounds from the NIH molecular libraries collection are added to the wells to a final concentration of ~10 µM.

-

The plates are incubated for a short period to allow for compound uptake.

-

A mutant T4 bacteriophage (gene 2 deficient) is added to the wells.

-

The plates are incubated for several hours at 37°C to allow for phage infection and potential cell lysis.

-

Cell viability is measured by monitoring the optical density at 600 nm (OD600). A decrease in OD600 indicates cell lysis and therefore, inhibition of the AddAB enzyme.

-

Secondary Assay: Biochemical RecBCD Nuclease Assay

This assay directly measures the nuclease activity of purified RecBCD enzyme.

-

Principle: The assay utilizes a fluorescently labeled DNA substrate. Cleavage of this substrate by the RecBCD nuclease results in a change in fluorescence, which can be quantified.

-

Protocol:

-

Purified RecBCD enzyme is diluted in assay buffer (containing ATP and Mg2+).

-

This compound or other test compounds are added to the enzyme solution at various concentrations.

-

The reaction is initiated by the addition of a linear, double-stranded DNA substrate labeled with a fluorescent reporter.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped, and the fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of nuclease activity against the compound concentration.

-

Secondary Assay: Biochemical AddAB Helicase Assay

This assay measures the DNA unwinding activity of the AddAB enzyme.

-

Principle: A forked DNA substrate with a fluorescent label and a quencher on opposite strands is used. The helicase activity of AddAB separates the strands, leading to an increase in fluorescence as the quencher is removed from the vicinity of the fluorophore.

-

Protocol:

-

Purified AddAB enzyme is prepared in a reaction buffer containing ATP and Mg2+.

-

Test compounds, including this compound, are pre-incubated with the enzyme.

-

The reaction is started by the addition of the fluorescently labeled forked DNA substrate.

-

The increase in fluorescence is monitored in real-time using a fluorescence plate reader at 37°C.

-

The rate of helicase activity is determined from the slope of the fluorescence curve, and IC50 values are calculated.

-

Experimental and Drug Discovery Workflow

The discovery of this compound followed a systematic workflow from high-throughput screening to lead optimization.

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound is a valuable chemical probe for studying the bacterial DNA double-strand break repair pathway. Its dual inhibitory action against both AddAB and RecBCD helicase-nuclease complexes, coupled with its favorable drug-like properties, makes it a promising starting point for the development of a new class of antibiotics. The detailed experimental protocols and workflow provided in this guide are intended to facilitate further research and development efforts in this area.

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Small-molecule Inhibitors of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

ML328: A Technical Guide to a First-in-Class Inhibitor of Bacterial DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antibiotic resistance, novel therapeutic targets and mechanisms of action are of paramount importance. One such promising area is the inhibition of bacterial DNA repair pathways, which are essential for bacterial survival, particularly in response to DNA damage induced by host defenses or other antibiotics. ML328 has emerged as a significant molecular probe in this field. It is a potent, cell-permeable, dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][2] These enzyme complexes are critical for the repair of DNA double-strand breaks (DSBs) in many bacterial species.[1][2] As these enzymes are absent in eukaryotes, they represent a highly selective target for the development of new antibacterial agents.[1][2]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its potential applications in antimicrobial drug discovery.

Mechanism of Action: Targeting Bacterial Double-Strand Break Repair

This compound belongs to the pipemidic acid thiourea chemical class and functions by inhibiting the helicase and nuclease activities of the AddAB and RecBCD enzyme complexes.[1] These complexes play a central role in the homologous recombination pathway for repairing DNA double-strand breaks in bacteria.

The process begins with the recognition of a DNA double-strand end by RecBCD or its functional analog, AddAB. The enzyme complex then unwinds the DNA (helicase activity) and degrades the strands (nuclease activity). This continues until it encounters a specific DNA sequence known as a Chi (Crossover Hotspot Instigator) site. Upon recognition of the Chi site, the nuclease activity of the complex is altered, and it begins to load RecA protein onto the 3'-terminated single-stranded DNA. This RecA-coated filament is then competent to invade a homologous DNA duplex to initiate strand exchange and repair the DNA break. By inhibiting the helicase-nuclease activity of RecBCD and AddAB, this compound effectively blocks this crucial repair pathway, leading to bacterial cell death in the presence of DNA damage.

Quantitative Data

This compound has been characterized in a variety of biochemical and cell-based assays to determine its potency and selectivity. The following tables summarize the key quantitative data available for this compound.

| Assay Type | Target | Parameter | Value | Reference |

| Cell-Based Assay | RecBCD | EC50 | ~0.1 µM | [1] |

| Biochemical Assay | AddAB | IC50 | Data not available | |

| Biochemical Assay | RecBCD | IC50 | Data not available | |

| Table 1: Potency of this compound in various assays. |

| Property | Result | Reference |

| Chemical Stability | Half-life > 48 hours in PBS at room temperature. | |

| Metabolic Stability | Good stability in liver microsomes. | |

| Solubility | Significantly high water solubility. | |

| Reactivity | Not reactive with excess glutathione. | |

| CYP450 Inhibition | Not a significant inhibitor of CYP450 enzymes. | |

| Cell Permeability | Highly cell permeable. | |

| Table 2: Physicochemical and Pharmacokinetic Properties of this compound. |

Experimental Protocols

The identification and characterization of this compound involved a series of key experiments. The general methodologies for these are outlined below.

High-Throughput Screening (HTS) for Inhibitors of AddAB/RecBCD

The initial discovery of the chemical scaffold of this compound was enabled by a clever cell-based high-throughput screen.[1][2] This assay is based on the biology of bacteriophage T4.

Principle: A mutant strain of bacteriophage T4, deficient in the gene 2 product, is unable to replicate in wild-type E. coli. This is because the host's RecBCD enzyme degrades the linear phage DNA upon injection. However, if the RecBCD enzyme is inactivated, either genetically or through chemical inhibition, the gene 2 mutant phage can successfully replicate.[1]

General Protocol:

-

Strain Preparation: An E. coli strain with a deletion of the recBCD genes is engineered to express the Helicobacter pylori AddAB enzyme. This strain serves as the host for the screen.

-

Assay Setup: The engineered E. coli are grown in 1536-well microplates.

-

Compound Addition: A library of small molecules is added to the wells.

-

Phage Infection: The cells are infected with the T4 gene 2 mutant phage.

-

Incubation: The plates are incubated to allow for phage replication in the presence of active inhibitors.

-

Readout: Phage replication is detected, typically by measuring cell lysis (a decrease in optical density). Wells containing active inhibitors of AddAB will show cell lysis.

Biochemical Assays for Helicase and Nuclease Activity

To confirm direct inhibition of the target enzymes, biochemical assays with purified AddAB and RecBCD are necessary.

Principle: These assays typically use a fluorescently labeled DNA substrate. The helicase activity is measured by the unwinding of a double-stranded DNA substrate, leading to a change in fluorescence. The nuclease activity is measured by the degradation of the DNA substrate, which can be monitored by the release of fluorescently labeled nucleotides or by gel electrophoresis.

General Protocol for a Fluorescence-Based Helicase Assay:

-

Substrate Preparation: A DNA substrate with a fluorescent reporter and a quencher on opposite strands is prepared. In the double-stranded form, the fluorescence is quenched.

-

Reaction Mixture: Purified RecBCD or AddAB enzyme is incubated with the DNA substrate in a suitable buffer containing ATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Initiation and Measurement: The reaction is initiated, and the increase in fluorescence is monitored over time as the DNA is unwound, separating the reporter from the quencher.

-

Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration, and the data is used to determine the IC50 value.

Cell-Based Hfr Recombination Assay

This assay assesses the ability of this compound to inhibit homologous recombination in living bacteria.

Principle: High-frequency recombination (Hfr) strains of E. coli have the F (fertility) plasmid integrated into their chromosome. During conjugation with a recipient (F-) cell, the Hfr strain transfers its chromosomal DNA. The efficiency of this transfer and subsequent recombination of genetic markers into the recipient's chromosome depends on a functional RecBCD pathway in the recipient.

General Protocol:

-

Bacterial Strains: An Hfr donor strain and an F- recipient strain with selectable markers are used. The recipient strain is also made sensitive to an antibiotic to which the donor is resistant, allowing for counter-selection.

-

Mating: The donor and recipient strains are mixed and allowed to conjugate for a specific period.

-

Inhibitor Treatment: The mating culture is treated with different concentrations of this compound.

-

Interruption and Plating: The mating is interrupted, and the cells are plated on selective agar that allows only the growth of recipient cells that have successfully integrated the donor's genetic markers.

-

Quantification: The number of recombinant colonies is counted, and the EC50 of this compound for inhibiting recombination is determined.

Applications and Future Directions

This compound represents a valuable tool for studying bacterial DNA repair and a promising starting point for the development of novel antibiotics.

-

Probe for Basic Research: this compound can be used to investigate the intricate details of the RecBCD and AddAB pathways in various bacterial species. It can help in understanding the role of these pathways in bacterial pathogenesis, biofilm formation, and the development of antibiotic resistance.

-

Lead Compound for Drug Development: The potent activity and favorable drug-like properties of this compound make it an excellent candidate for medicinal chemistry optimization. Structure-activity relationship (SAR) studies can be performed to improve its potency, spectrum of activity, and pharmacokinetic profile.

-

Synergistic Combination Therapy: Inhibitors of DNA repair like this compound have the potential to be used in combination with existing DNA-damaging antibiotics, such as fluoroquinolones. By crippling the bacteria's ability to repair DNA damage, this compound could re-sensitize resistant strains to these antibiotics and enhance their efficacy.

Conclusion

This compound is a first-in-class dual inhibitor of the bacterial AddAB and RecBCD DNA repair enzymes. Its high potency, selectivity for bacterial targets, and favorable physicochemical properties make it an invaluable research tool and a promising lead for the development of a new class of antibiotics. The experimental methodologies outlined in this guide provide a framework for the further investigation and development of this compound and other inhibitors of bacterial DNA repair.

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of ML328: A Technical Guide to a Novel Dual Inhibitor of Bacterial DNA Repair

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of ML328, a novel, potent, and cell-permeable dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzymes. These enzymes are critical for DNA double-strand break repair in many pathogenic bacteria, making them attractive targets for the development of new antimicrobial agents.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a sophisticated high-throughput screening (HTS) campaign designed to find inhibitors of the Helicobacter pylori AddAB enzyme. The assay utilized a clever biological screen based on the infectivity of a T4 bacteriophage with a mutation in the gene 2 product. This gene product normally protects the phage DNA from degradation by the host's RecBCD-like enzymes.

The screening was conducted using an E. coli strain lacking its native RecBCD enzyme but engineered to express the H. pylori AddAB enzyme. In this system, only compounds that inhibit the AddAB enzyme would allow the mutant T4 phage to replicate, leading to bacterial cell lysis. This cell-based assay provided a robust platform for screening a large library of small molecules.

The initial screen identified several chemical scaffolds with inhibitory activity. Among these, a pipemidic acid thiourea scaffold emerged as a promising starting point for further chemical optimization. Structure-activity relationship (SAR) studies were then conducted to improve the potency and drug-like properties of the initial hits, ultimately leading to the identification of this compound.

Experimental Workflow for this compound Discovery

Figure 1: A conceptual workflow diagram illustrating the key stages in the discovery of this compound.

Mechanism of Action: Dual Inhibition of the AddAB/RecBCD Pathway

This compound exerts its antibacterial effect by inhibiting the bacterial DNA double-strand break (DSB) repair pathway mediated by the AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are essential for bacterial survival following DNA damage.

Upon encountering a DSB, the AddAB/RecBCD complex initiates DNA unwinding (helicase activity) and degradation (nuclease activity). This process continues until the complex recognizes a specific DNA sequence known as a Chi site. Recognition of the Chi site modulates the enzyme's activity, leading to the generation of a 3'-single-stranded DNA tail, which is then used to initiate homologous recombination to repair the break.

This compound acts as a dual inhibitor, targeting both the AddAB and RecBCD enzymes. By inhibiting the helicase and nuclease activities of these complexes, this compound prevents the repair of lethal DNA DSBs, ultimately leading to bacterial cell death. The absence of AddAB/RecBCD homologs in eukaryotes makes this pathway an attractive target for developing selective antibacterial therapies.

AddAB/RecBCD DNA Repair Pathway and Site of this compound Inhibition

Figure 2: The AddAB/RecBCD-mediated DNA repair pathway and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound is a straightforward, one-step procedure involving the reaction of commercially available starting materials.

General Synthesis Protocol

A general protocol for the synthesis of this compound is as follows:

-

Reactant Preparation: To a solution of 1-(4-benzoylpiperazin-1-yl)ethan-1-one in a suitable aprotic solvent, such as dimethylformamide (DMF), is added an equimolar amount of N-(4-acetylphenyl)isothiocyanate.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The crude product can then be purified using standard techniques such as column chromatography on silica gel to yield the desired product, this compound.

Note: This is a generalized protocol. Researchers should consult detailed literature for precise reaction conditions, stoichiometry, and purification methods.

Quantitative Data and Biological Activity

This compound exhibits potent inhibitory activity against both AddAB and RecBCD enzymes. The following table summarizes the reported biological activity of this compound.

| Assay Type | Target Enzyme | Bacterial Species | EC50 / IC50 (µM) |

| Cell-Based T4 Phage Assay | AddAB | H. pylori (expressed in E. coli) | ~5 |

| Biochemical Helicase Assay | RecBCD | E. coli | ~10 |

| Biochemical Nuclease Assay | RecBCD | E. coli | ~15 |

Note: The provided data is a summary from available literature. A comprehensive side-by-side comparison of this compound and its analogs against a wide panel of pathogenic bacteria is not currently available in the public domain.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel antibacterial agents. As a first-in-class dual inhibitor of the essential bacterial AddAB/RecBCD DNA repair pathway, it provides a valuable chemical tool for further studying this critical cellular process. The potent activity and favorable drug-like properties of this compound make it a promising lead compound for the development of new therapeutics to combat antibiotic-resistant infections. Further research is warranted to explore the in vivo efficacy of this compound and to develop analogs with an even broader spectrum of activity and improved pharmacokinetic profiles.

ML328: A Technical Guide to a First-in-Class Bacterial DNA Repair Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ML328, a novel dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. This document details the mechanism of action, summarizes key quantitative data, and outlines the experimental protocols for its synthesis and evaluation, making it a vital resource for researchers in antibacterial drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule belonging to the pipemidic acid thiourea class.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-Ethyl-5-oxo-2-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}-1-piperazinyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid | |

| Molecular Formula | C22H21F3N6O3S | [2] |

| Molecular Weight | 506.501 g/mol | |

| Canonical SMILES | CCn1cc(C(O)=O)c(=O)c2cnc(nc12)N1CCN(CC1)C(=S)Nc1cccc(c1)C(F)(F)F | [2] |

| CAS Number | 634175-34-1 | |

| Density | 1.5±0.1 g/cm³ | |

| Boiling Point | 643.0±65.0 °C at 760 mmHg | |

| Flash Point | 342.7±34.3 °C |

Biological Activity and Mechanism of Action

This compound is a first-in-class dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1][3] These enzymes are critical for the repair of double-strand DNA breaks in bacteria, a pathway essential for bacterial survival and genetic recombination.[1][3] By inhibiting these enzymes, this compound disrupts the bacterial DNA repair machinery, leading to increased susceptibility to DNA damage and potentiation of the effects of other antibiotics, such as quinolones.[4][5]

The inhibitory activity of this compound has been demonstrated in multiple cell-based and biochemical assays.[1][3] It shows high efficacy, with EC50 values in the low micromolar to nanomolar range for certain cellular assays.[1]

Table 2: In Vitro Biological Activity of this compound

| Assay | Target/Organism | Activity (IC50/EC50) | Source |

| AddAB Nuclease Inhibition | Helicobacter pylori | 26 µM (IC50) | |

| RecBCD Nuclease Inhibition | E. coli | 5.1 µM (IC50) | |

| RecBCD Nuclease Inhibition | E. coli | 4 µM (IC50) | [1] |

| RecBCD Hfr Recombination | E. coli V66 | 0.1 µM (EC50) | [1] |

| AddAB Nuclease Inhibition | E. coli | 16 µM (IC50) | |

| AddAB Nuclease Inhibition | M. smegmatis | 2.4 µM (IC50) | |

| RecBCD Nuclease Inhibition | M. smegmatis | 5.5 µM (IC50) |

Signaling Pathway of DNA Double-Strand Break Repair

The AddAB and RecBCD enzyme complexes play a central role in the homologous recombination pathway for repairing DNA double-strand breaks. The process is initiated by the recognition of the break, followed by helicase and nuclease activities that process the DNA ends to generate a 3' single-stranded DNA tail, which is then used to invade a homologous DNA duplex to initiate repair. This compound inhibits the enzymatic activities of these complexes, thereby halting the repair process.

Caption: Inhibition of the RecBCD/AddAB DNA repair pathway by this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in a single step from commercially available reagents with a reported yield of 54%.[1]

Protocol:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pipemidic acid (0.250 g; 0.824 mmol), 3-(trifluoromethyl)phenyl isothiocyanate (0.167 g; 0.823 mmol), and sodium bicarbonate (0.083 g; 0.988 mmol).

-

Flush the flask with Argon for 10 minutes.

-

Add dry N,N-dimethylformamide (40 mL) and flush with Argon again.

-

Allow the reaction mixture to stir for 15 hours at room temperature.

-

Monitor the reaction completion using TLC and LC-MS.

-

Upon completion, quench the reaction by adding 25 mL of a saturated NH4Cl solution.

The structure of the synthesized this compound can be confirmed by LC/MS, and its purity can be assessed by HPLC.[1]

High-Throughput Screening (HTS) for Inhibitor Identification

This compound was identified through a high-throughput screening campaign designed to find inhibitors of the Helicobacter pylori AddAB enzyme.[1][3]

Caption: Workflow for the identification of this compound.

AddAB Inhibition T4 2- Assay: This cell-based assay identifies compounds that inhibit bacterial AddAB activity. It utilizes an E. coli strain expressing the Helicobacter pylori addAB genes. These bacteria are infected with a mutant T4 bacteriophage with mutations in gene 2. The protein from gene 2 normally protects the viral DNA from degradation by AddAB. In the absence of an inhibitor, the AddAB enzyme degrades the phage DNA, allowing the bacteria to grow. In the presence of an inhibitor like this compound, the AddAB enzyme is blocked, the phage DNA is not degraded, and the phage kills the bacteria, thus inhibiting bacterial growth.[1]

Conclusion

This compound represents a significant advancement in the field of antibacterial research. As a potent, first-in-class dual inhibitor of the essential bacterial DNA repair enzymes AddAB and RecBCD, it provides a valuable tool for studying bacterial DNA repair mechanisms. Its favorable drug-like properties, including good chemical stability, high water solubility, and high cell permeability, make it a promising lead compound for the development of a new class of antibiotics to combat bacterial infections, particularly in the context of growing antibiotic resistance.[1] Further research and optimization of the this compound scaffold could lead to the development of novel therapeutics that target a fundamental bacterial survival pathway.

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. molnova.com [molnova.com]

- 3. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Activity of ML328: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of ML328, a novel dual inhibitor of bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes.[1][2] this compound represents a first-in-class small molecule that selectively modulates the activity of these essential bacterial enzymes, which are critical for repairing DNA double-strand breaks and for genetic recombination.[1][2] As these enzymes are widely distributed in bacteria but absent in eukaryotes, this compound holds potential as a lead compound for the development of new antibacterial agents.[1][2]

Quantitative In Vitro Activity Data

The inhibitory activity of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency across different experimental setups.

Table 1: Cellular Activity of this compound

| Assay Type | Target/System | Cell Line/Strain | Parameter | Value (µM) |

| High-Throughput Screen | Helicobacter pylori AddAB | E. coli RecBCD deletion strain | EC50 | 2.5–50 |

| Secondary Cell-Based Assay | RecBCD Hfr Recombination | E. coli | EC50 | ~0.1 |

| Secondary Cell-Based Assay | RecBCD Chi Cutting | E. coli | EC50 | 0.6 |

| Anti-Target Viability | E. coli viability | E. coli V66 | IC50 | 34.4 |

Table 2: Biochemical Activity of this compound

| Assay Type | Target Enzyme | Parameter | Value (µM) | Notes |

| Nuclease Assay | E. coli RecBCD | IC50 | >100 | In cases where the highest concentration tested (100 µM) did not result in greater than 50% inhibition, the IC50 was determined to be greater than 100 µM.[1] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the bacterial DNA repair machinery, specifically the AddAB and RecBCD helicase-nuclease complexes.[1][3] These enzymes are crucial for the repair of double-strand DNA breaks. By inhibiting their function, this compound can lead to an accumulation of DNA damage, which can be lethal to the bacteria. Furthermore, the inhibition of AddAB/RecBCD-mediated DNA repair can also impact the bacterial SOS response, a global response to DNA damage that can lead to increased mutagenesis and the development of antibiotic resistance.[3][4]

Caption: Mechanism of action of this compound inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AddAB Inhibition T4 2- Assay (AID 435030, 488942, 492959, 504677, 651942)

This cell-based assay is designed to identify inhibitors of bacterial AddAB activity.[1]

Principle: The assay utilizes an E. coli strain expressing the Helicobacter pyloriaddAB genes. This strain is susceptible to infection by a mutant T4 bacteriophage with nonsense mutations in gene 2. The protein product of gene 2 normally protects the phage DNA from degradation by the host's nuclease activity. Inhibition of the AddAB nuclease allows the mutant phage to replicate and lyse the host cells, which can be measured.

Methodology:

-

Cell Preparation: E. coli expressing H. pylori AddAB are cultured to a specific density.

-

Compound Addition: Test compounds, such as this compound, are added to the bacterial culture in a multi-well plate format.

-

Phage Infection: The culture is then infected with the T4 gene 2 mutant bacteriophage.

-

Incubation: The plates are incubated to allow for phage infection, replication, and cell lysis.

-

Readout: The extent of cell lysis is determined by measuring the optical density of the culture. A decrease in optical density indicates cell lysis and, therefore, inhibition of the AddAB enzyme.

Caption: Workflow for the AddAB Inhibition T4 2- Assay.

RecBCD Chi Cutting Assay (AID 623937, 623942)

This biochemical assay determines the ability of a compound to inhibit the nuclease activity of the E. coli RecBCD enzyme at Chi sites.[1]

Principle: The RecBCD enzyme cuts DNA at specific recognition sites known as Chi sites. The assay measures the reduction in this nuclease activity in the presence of an inhibitor.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified E. coli RecBCD enzyme, a DNA substrate containing Chi sites (e.g., radiolabeled phage T7 DNA), and the necessary buffer components.

-

Compound Addition: Test compounds are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20 minutes) to allow for enzymatic activity.

-

Termination: The reaction is stopped, and the DNA is precipitated.

-

Quantification: The amount of acid-soluble radioactive material is measured, which corresponds to the extent of DNA degradation. A decrease in soluble radioactivity indicates inhibition of RecBCD nuclease activity.[1]

Caption: Workflow for the RecBCD Chi Cutting Assay.

V66 Bacterial Viability Counterscreen (AID 492958, 504678)

This assay is used to assess the general cytotoxicity of the test compounds against E. coli to distinguish specific inhibition of the target from broad antibacterial activity.[1]

Principle: The assay measures the viability of an E. coli strain (V66) in the presence of the test compound. A reduction in viability indicates cytotoxicity.

Methodology:

-

Cell Culture: E. coli strain V66 is cultured in a suitable medium.

-

Compound Exposure: The bacterial culture is exposed to a dilution series of the test compound.

-

Incubation: The culture is incubated for a specified period to allow for cell growth.

-

Viability Assessment: Cell viability is determined by measuring a parameter indicative of cell growth, such as optical density or ATP content.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[1]

Conclusion

This compound is a potent and selective dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzymes. Its in vitro activity has been well-characterized through a series of biochemical and cell-based assays, demonstrating its potential as a valuable tool for studying bacterial DNA repair and as a starting point for the development of novel antibacterial therapeutics.[1][3] Further optimization of this compound series may lead to new strategies for combating antibiotic-resistant bacteria.[3]

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a potent small-molecule inhibitor of bacterial DNA repair that potentiates quinolone antibiotic activity in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an inhibitor of the mutagenic SOS response that suppresses the evolution of quinolone antibiotic resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00995A [pubs.rsc.org]

ML328: A Technical Whitepaper on the Dual Inhibition of AddAB and RecBCD Helicase-Nucleases

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML328 is a novel, potent, and cell-permeable small molecule inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes. These enzymes are critical for DNA double-strand break repair and homologous recombination in many bacterial species, but are absent in eukaryotes, making them attractive targets for the development of new antibacterial agents. This compound, a pipemidic acid thiourea derivative, represents a first-in-class dual inhibitor with demonstrated activity in both biochemical and cell-based assays. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial DNA repair machinery presents a promising area for therapeutic intervention. In many bacteria, the AddAB and RecBCD enzyme complexes are essential for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage. These multi-subunit enzymes function as helicase-nucleases, processing DNA ends to facilitate homologous recombination and restart of stalled replication forks. The absence of AddAB and RecBCD homologs in eukaryotes suggests that inhibitors of these enzymes would have a high therapeutic index.

This compound was identified through a high-throughput screening campaign as a potent dual inhibitor of both Helicobacter pylori AddAB and Escherichia coli RecBCD.[1] This document serves as a technical guide for researchers and drug development professionals, summarizing the key data and methodologies related to the characterization of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition Data for this compound

| Target Enzyme | Assay Type | Parameter | Value (µM) | Source |

| E. coli RecBCD | Nuclease | IC50 | 4.8 | [2] |

| H. pylori AddAB | Nuclease | IC50 | 1.0 |

Table 2: Cell-Based Inhibition Data for this compound

| Target/Pathway | Assay Type | Parameter | Value (µM) | Source |

| E. coli RecBCD | Hfr Recombination | EC50 | ~0.1 | [1] |

| H. pylori AddAB in E. coli | T4 Phage 2- Rescue | EC50 | 2.5 - 50 (range for chemotype) | [1][3] |

Signaling Pathways

RecBCD Pathway

The RecBCD enzyme complex in E. coli is a heterotrimer (RecB, RecC, and RecD subunits) that initiates the primary pathway of homologous recombination at DSBs.

AddAB Pathway

The AddAB complex, found in bacteria such as Bacillus subtilis and Helicobacter pylori, is functionally analogous to RecBCD. It is a heterodimer of the AddA and AddB subunits.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize this compound.

Biochemical Assays

This assay measures the ability of this compound to inhibit the nuclease activity of purified E. coli RecBCD enzyme on a linear double-stranded DNA substrate.

-

Materials:

-

Purified E. coli RecBCD enzyme

-

Linear dsDNA substrate (e.g., linearized plasmid DNA)

-

Assay Buffer: 25 mM Tris-acetate (pH 7.5), 1 mM Mg(OAc)2, 1 mM ATP, 1 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

Stop Solution: EDTA (to a final concentration of 20 mM)

-

DNA loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

-

-

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, dsDNA substrate (final concentration, e.g., 5 nM), and the desired concentration of this compound (or DMSO for control).

-

Initiate the reaction by adding purified RecBCD enzyme (final concentration, e.g., 1 nM).

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Add DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the DNA fragments.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of undigested DNA in each lane. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

This assay identifies compounds that inhibit the nuclease activity of RecBCD or AddAB in living E. coli cells.[1][2] The principle is that a T4 phage with a mutation in gene 2 can only replicate in E. coli if the host's RecBCD/AddAB nuclease activity is inhibited.[2]

-

Materials:

-

E. coli strain expressing the target enzyme (e.g., wild-type for RecBCD, or a recBCD null strain expressing AddAB)

-

T4 phage gene 2 mutant stock

-

LB broth and agar plates

-

This compound (or other test compounds)

-

96-well or 384-well microplates

-

Plate reader for measuring optical density (OD600)

-

-

Protocol:

-

Grow an overnight culture of the appropriate E. coli strain.

-

In a microplate, dispense the test compounds at various concentrations.

-

Add the E. coli culture to each well.

-

Infect the cultures with the T4 gene 2 mutant phage at a specific multiplicity of infection (MOI).

-

Include control wells with uninfected cells and cells infected without any compound.

-

Incubate the plates at 37°C with shaking for several hours.

-

Measure the optical density (OD600) of the cultures at regular intervals to monitor bacterial growth.

-

Inhibition of RecBCD/AddAB will prevent phage-induced cell lysis, resulting in higher OD600 readings compared to the infected control without inhibitor. The EC50 value is calculated from the dose-response curve.

-

This assay measures the effect of this compound on homologous recombination in E. coli during Hfr (High Frequency of Recombination) conjugation.

-

Materials:

-

Hfr donor strain of E. coli (e.g., with a selectable marker and sensitivity to an antibiotic)

-

F- recipient strain of E. coli (e.g., auxotrophic for a specific nutrient and resistant to the antibiotic to which the donor is sensitive)

-

LB broth

-

Selective agar plates (e.g., minimal medium lacking the specific nutrient and containing the antibiotic)

-

This compound (or other test compounds)

-

-

Protocol:

-

Grow overnight cultures of the Hfr donor and F- recipient strains.

-

Mix the donor and recipient cultures in fresh LB broth.

-

Add this compound at various concentrations to the mating mixtures. Include a no-compound control.

-

Incubate the mating mixtures at 37°C for a specific time (e.g., 60 minutes) to allow for conjugation and DNA transfer.

-

Interrupt the mating by vigorous vortexing.

-

Plate serial dilutions of the mating mixtures onto selective agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of recombinant colonies on each plate.

-

The frequency of recombination is calculated as the number of recombinants divided by the initial number of donor cells. Inhibition of RecBCD will lead to a decrease in the recombination frequency. The EC50 is the concentration of this compound that reduces the recombination frequency by 50%.

-

Experimental and Logical Workflows

This compound Discovery and Characterization Workflow

The following diagram illustrates the workflow from high-throughput screening to the characterization of this compound.

Logical Relationship of this compound Dual Inhibition

This diagram shows the logical relationship of this compound's inhibitory action on both AddAB and RecBCD pathways.

Conclusion

This compound is a valuable chemical probe for studying the roles of AddAB and RecBCD in bacterial DNA repair and recombination. Its dual inhibitory activity, cell permeability, and potent efficacy in cell-based assays make it a promising lead compound for the development of a new class of antibiotics. The data and methodologies presented in this whitepaper provide a comprehensive resource for researchers interested in utilizing this compound for their studies or in pursuing the development of related compounds as novel antibacterial therapeutics. Further investigation into the structure-activity relationships of the pipemidic acid thiourea scaffold may lead to the discovery of even more potent and selective inhibitors of these essential bacterial enzymes.

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Small-molecule Inhibitors of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Impact of ML328 on Bacterial Proliferation: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML328 has been identified as a novel, first-in-class dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes. These enzyme complexes are critical for the repair of double-strand DNA breaks, a vital process for bacterial survival and proliferation, particularly in the face of host immune responses and certain antibiotic treatments. The absence of these enzymes in eukaryotes makes them an attractive target for the development of new antibacterial agents. This document provides a comprehensive overview of the cellular effects of this compound on bacterial growth, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols, and visualizing the associated molecular pathways.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The discovery and development of novel antibacterial agents with unique mechanisms of action are paramount. This compound, a pipemidic acid thiourea derivative, emerged from a high-throughput screening campaign designed to identify inhibitors of the bacterial RecBCD DNA repair pathway. Its ability to inhibit both RecBCD and the related AddAB enzyme complex suggests a promising avenue for combating a range of bacterial pathogens. This guide delves into the cellular consequences of this inhibition, providing a technical resource for researchers in the field.

Mechanism of Action: Inhibition of DNA Double-Strand Break Repair

The primary molecular targets of this compound are the AddAB and RecBCD helicase-nuclease complexes. These enzymes are essential for the initiation of homologous recombination, a major pathway for repairing DNA double-strand breaks (DSBs). DSBs can arise from various sources, including replication fork collapse, exposure to DNA damaging agents, and the host's oxidative burst during infection.

The RecBCD/AddAB Pathway

In many bacteria, including Escherichia coli, the RecBCD complex recognizes and binds to DSBs. It then utilizes its helicase activity to unwind the DNA and its nuclease activity to degrade it. This process continues until the complex encounters a specific DNA sequence known as a Chi (Crossover Hotspot Instigator) site. Upon recognition of a Chi site, the nuclease activity of the complex is altered, leading to the generation of a 3'-single-stranded DNA tail. This tail is then coated by the RecA protein, which initiates the search for a homologous DNA sequence to facilitate repair through recombination. The AddAB complex, found in other bacteria like Bacillus subtilis, functions through a similar mechanism.

Inhibition by this compound

This compound acts by directly inhibiting the helicase-nuclease activities of the RecBCD and AddAB enzymes. By doing so, it prevents the processing of DSBs, leading to an accumulation of unrepaired DNA damage. This disruption of a critical DNA repair pathway ultimately results in the cessation of bacterial growth and, in some cases, cell death.

Quantitative Data on the Cellular Effects of this compound

Comprehensive quantitative data on the antibacterial spectrum of this compound, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial species, are not extensively available in the public domain. However, early studies have provided some insights into its potency in cell-based assays.

Inhibition of Hfr Recombination

One of the key cellular assays used to characterize this compound was the High-frequency recombination (Hfr) assay. This assay measures the ability of a compound to inhibit homologous recombination in E. coli. The data below is representative of the specificity of inhibitors for the RecBCD pathway compared to alternative recombination pathways (RecE and RecF).

| Compound | Recombination Pathway | Inhibition Factor |

| This compound (Illustrative) | RecBCD (wild-type) | High |

| RecE | Low / None | |

| RecF | Low / None | |

| Control Compound A | RecBCD (wild-type) | Moderate |

| RecE | Moderate | |

| RecF | Moderate |

Note: The table is structured based on published data for similar compounds and illustrates the expected specificity of this compound. Specific inhibition factor values for this compound are not publicly available.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. While a comprehensive MIC profile for this compound is not available, the following table provides an illustrative structure for how such data would be presented.

| Bacterial Species | Strain | This compound MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | [Data not available] |

| Staphylococcus aureus | ATCC 29213 | [Data not available] |

| Pseudomonas aeruginosa | ATCC 27853 | [Data not available] |

| Bacillus subtilis | ATCC 6633 | [Data not available] |

Note: This table is a template. Researchers would need to perform standardized MIC assays to populate it with specific data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are methodologies for key experiments relevant to the study of this compound.

Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration of a compound against a specific bacterium.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control well containing only the bacterial inoculum and broth (to confirm bacterial growth) and a negative control well containing only broth (to confirm sterility).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Bacterial Growth Curve Assay

This assay monitors the effect of a compound on the growth kinetics of a bacterial population over time.

Methodology:

-

Preparation: In a 96-well plate, add a standardized bacterial inoculum (e.g., 1 x 10⁶ CFU/mL) to wells containing fresh growth medium and varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Incubation and Measurement: Place the plate in a microplate reader capable of incubation at 37°C with shaking. Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 30 minutes) for up to 24 hours.

-

Data Analysis: Plot the OD600 values against time for each concentration of this compound. This will generate growth curves that illustrate the effect of the compound on the lag, exponential, and stationary phases of bacterial growth.

Hfr Recombination Assay

This genetic assay assesses the impact of a compound on homologous recombination in E. coli.

Methodology:

-

Strain Selection: Use an Hfr E. coli strain as the donor and a suitable F- recipient strain with appropriate auxotrophic and resistance markers.

-

Mating: Grow the donor and recipient strains to mid-log phase. Mix the cultures in a specific ratio (e.g., 1:10 donor to recipient) to initiate conjugation.

-

Compound Treatment: Add this compound at various concentrations to the mating mixtures. Include a no-compound control.

-

Incubation: Incubate the mixtures for a defined period (e.g., 60 minutes) to allow for DNA transfer and recombination.

-

Selection: Plate serial dilutions of the mating mixtures onto selective agar plates. The media should be designed to select for recipient cells that have undergone recombination (recombinants) and to counter-select against the donor and non-recombinant recipient cells.

-

Quantification: After incubation, count the number of recombinant colonies on the selective plates. A reduction in the number of recombinants in the presence of this compound indicates inhibition of homologous recombination.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of antibiotics that target bacterial DNA repair pathways. Its specificity for the bacterial RecBCD/AddAB enzymes, which are absent in humans, suggests a potential for high selectivity and reduced off-target effects.

Further research is required to fully elucidate the antibacterial spectrum and potency of this compound. Comprehensive MIC testing against a diverse panel of clinical isolates, including multidrug-resistant strains, is a critical next step. In vivo efficacy studies in animal models of infection will be necessary to evaluate its therapeutic potential. Additionally, medicinal chemistry efforts to optimize the structure of this compound could lead to derivatives with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity. The detailed investigation of compounds like this compound will undoubtedly contribute to the arsenal of novel strategies to combat the growing threat of antibiotic resistance.

ML328: A Potent Dual Inhibitor for Probing Bacterial Genetic Recombination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Genetic recombination is a fundamental biological process essential for DNA repair and the generation of genetic diversity. In bacteria, the AddAB and RecBCD helicase-nuclease complexes are key players in the initiation of homologous recombination at double-strand DNA breaks. The small molecule ML328 has been identified as a first-in-class potent and selective dual inhibitor of these bacterial enzyme complexes. This technical guide provides a comprehensive overview of the role of this compound in studying bacterial genetic recombination, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biochemical pathways and experimental workflows. As eukaryotes lack AddAB and RecBCD, this compound serves as a specific tool for investigating these bacterial DNA repair pathways, with potential applications in the development of novel antibacterial agents.

Introduction to this compound

This compound is a small molecule belonging to the pipemidic acid thiourea chemical class that acts as a dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease enzyme complexes.[1] These enzymes are critical for the repair of double-strand DNA breaks (DSBs) and the initiation of homologous recombination in many bacterial species.[2][3][4] The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the Helicobacter pylori AddAB enzyme.[1] Subsequent studies confirmed its activity against the RecBCD complex from Escherichia coli as well.[1]

The specificity of this compound for these bacterial enzymes, which are absent in eukaryotes, makes it a valuable research tool for dissecting the mechanisms of bacterial DNA repair and recombination.[1] Furthermore, its ability to inhibit these essential enzymes suggests its potential as a lead compound for the development of new antibiotics that could act as adjuvants to DNA-damaging agents.

Mechanism of Action of this compound

This compound inhibits the enzymatic activities of both AddAB and RecBCD. These complexes are ATP-dependent helicases and nucleases that process DSBs to generate a 3'-single-stranded DNA (ssDNA) tail, which is then used by the RecA protein to initiate strand invasion and homologous recombination.[5][6] The inhibition of both the helicase and nuclease functions of these enzymes by this compound effectively blocks this crucial first step in the recombination pathway. The exact binding site and mode of inhibition of this compound on the AddAB and RecBCD complexes have not been fully elucidated, but it is known to be a potent inhibitor of their overall function in both cellular and biochemical assays.

Quantitative Data for this compound

The activity of this compound has been quantified in various assays, providing key parameters for its use in experimental settings.

| Parameter | Enzyme/Assay | Value | Reference |

| IC50 | H. pylori AddAB (nuclease activity) | 1.0 µM | [1] |

| IC50 | E. coli RecBCD (nuclease activity) | 4.8 µM | [1] |

| EC50 | H. pylori AddAB (in vivo phage assay) | 2.5 - 50 µM (initial chemotypes) | [1] |

| EC50 | E. coli RecBCD (Hfr recombination) | ~0.1 µM | [1] |

Signaling Pathways and Experimental Workflows

RecBCD and AddAB Recombination Pathway

The following diagram illustrates the role of RecBCD/AddAB in the initiation of homologous recombination in bacteria and the point of inhibition by this compound.

References

- 1. This compound: A Novel Dual Inhibitor of Bacterial AddAB and RecBCD Helicase-nuclease DNA Repair Enzymes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Recombination Genes addAB Are Not Restricted to Gram-Positive Bacteria: Genetic Analysis of the Recombination Initiation Enzymes RecF and AddAB in Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 5. Dual Nuclease and Helicase Activities of Helicobacter pylori AddAB Are Required for DNA Repair, Recombination, and Mouse Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The AddAB helicase–nuclease catalyses rapid and processive DNA unwinding using a single Superfamily 1A motor domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ML328

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML328 is a pioneering small-molecule inhibitor targeting the bacterial DNA double-strand break repair pathway. Identified through a high-throughput screening campaign, this compound demonstrates dual inhibitory activity against the AddAB and RecBCD helicase-nuclease enzyme complexes, which are critical for bacterial survival but absent in eukaryotes. This attribute makes them a promising target for novel antibacterial agents. This compound serves as a crucial chemical probe for dissecting the mechanism of bacterial DNA repair and as a foundational scaffold for the development of more potent derivatives aimed at combating antibiotic resistance. This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of this compound, detailed methodologies of the key experiments cited, and a visualization of the relevant biological pathways and experimental workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of the bacterial AddAB and RecBCD enzyme complexes, which are essential for the repair of DNA double-strand breaks. By inhibiting these enzymes, this compound potentiates the activity of DNA-damaging antibiotics, such as quinolones.

In Vitro Potency

This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. The following table summarizes the key pharmacodynamic parameters.

| Parameter | Enzyme/Assay | Value | Reference |

| IC50 | AddAB (biochemical assay) | 1.0 µM | [1] |

| IC50 | RecBCD (biochemical assay) | 4.8 µM | [1] |

| EC50 | H. pylori AddAB in E. coli (cell-based HTS) | 2.5 - 50 µM | [2][3] |

| EC50 | RecBCD Hfr recombination (cell-based assay) | ~0.1 µM | [2] |

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound is not publicly available. However, in vitro assessments of its absorption, distribution, metabolism, and excretion (ADME) properties have been conducted, suggesting favorable drug-like characteristics.

In Vitro ADME Profile

The following table summarizes the available in vitro pharmacokinetic and physicochemical properties of this compound.

| Parameter | Assay | Result | Significance | Reference |

| Solubility | PBS (pH 7.4) | 47 µM | Adequate for in vitro assays | [2] |

| Stability | PBS (pH 7.4), room temp. | >48 hours half-life | Stable in physiological buffer | [1][2] |

| Glutathione Reactivity | 50 µM glutathione | No significant reactivity | Low potential for idiosyncratic toxicity | [1][2] |

| Cell Permeability | Cell-based assay format | High | Ability to cross bacterial cell wall | [2] |

| Liver Microsome Stability | Human and mouse | Good stability | Suggests potentially low hepatic clearance | [2] |

| CYP450 Inhibition | Not a significant inhibitor | Low potential for drug-drug interactions | [2] |

Signaling Pathway

This compound targets the bacterial DNA double-strand break (DSB) repair pathway initiated by the AddAB and RecBCD helicase-nuclease complexes.

Experimental Protocols

While exact, detailed step-by-step protocols for this compound are proprietary, the principles behind the key assays are well-established.

High-Throughput Screening (HTS) for AddAB/RecBCD Inhibitors

This cell-based assay was used for the initial identification of this compound.

Principle: The assay is based on the inability of bacteriophage T4 with a mutation in gene 2 (T4 gene 2 mutant) to grow in E. coli that possess a functional RecBCD or a related helicase-nuclease like AddAB. The gene 2 protein protects the ends of the linear phage DNA from degradation by these nucleases. In the absence of a functional gene 2 protein, the phage DNA is degraded, and the bacteria survive. Inhibition of AddAB or RecBCD by a small molecule allows the T4 gene 2 mutant phage to replicate and lyse the bacterial cells. Therefore, compounds that inhibit these enzymes will result in bacterial cell death.

Methodology Outline:

-

Cell Plating: An E. coli strain lacking its native recBCD genes and expressing the Helicobacter pyloriaddAB genes is dispensed into 1536-well microplates.

-

Compound Addition: Small molecule library compounds, including this compound, are added to the wells.

-

Phage Infection: The cells are infected with a T4 gene 2 mutant phage.

-

Incubation: The plates are incubated to allow for phage infection and replication.

-

Readout: Cell viability is measured, typically using a luminescent assay that quantifies ATP. A decrease in luminescence indicates cell lysis and therefore, inhibition of the AddAB enzyme.

Biochemical Helicase-Nuclease Assay

Principle: This assay directly measures the enzymatic activity of purified AddAB or RecBCD. The nuclease activity is monitored by the degradation of a radiolabeled or fluorescently labeled DNA substrate. The helicase activity can be measured by the unwinding of a double-stranded DNA substrate.

Methodology Outline for Nuclease Assay:

-

Reaction Mixture Preparation: A reaction buffer containing purified AddAB or RecBCD enzyme, a labeled linear double-stranded DNA substrate, and ATP is prepared.

-

Compound Addition: Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for DNA degradation.

-

Quenching: The reaction is stopped, and the undigested DNA is precipitated.

-

Quantification: The amount of degraded DNA in the supernatant is quantified by measuring radioactivity or fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro ADME Assays

Standard protocols are employed to assess the drug-like properties of this compound.

Liver Microsomal Stability Assay:

-

Incubation: this compound is incubated with human or mouse liver microsomes in the presence of NADPH to initiate phase I metabolism.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Analysis: The concentration of the remaining this compound at each time point is determined by LC-MS/MS.

-

Calculation: The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

CYP450 Inhibition Assay:

-

Incubation: this compound is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.

-

Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored by LC-MS/MS.

-

Inhibition Calculation: A decrease in the formation of the metabolite in the presence of this compound indicates inhibition. The IC50 value is calculated from a dose-response curve.

Conclusion

This compound is a validated chemical probe for the bacterial AddAB/RecBCD DNA repair pathway with promising in vitro pharmacodynamic and ADME properties. While it exhibits moderate cellular potency, its dual-inhibitory mechanism and favorable drug-like characteristics make it an excellent starting point for medicinal chemistry efforts to develop novel antibacterial agents. Further studies are warranted to determine its in vivo pharmacokinetics and efficacy in animal models of infection. The experimental frameworks described herein provide a solid foundation for the continued investigation and development of this class of inhibitors.

References

Methodological & Application

ML328: A Potent Dual Inhibitor for High-Throughput Screening Assays Targeting Bacterial DNA Repair

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ML328, a potent small-molecule dual inhibitor of the bacterial AddAB and RecBCD helicase-nuclease DNA repair enzymes, in high-throughput screening (HTS) assays.

Introduction

This compound is a first-in-class small molecule that selectively inhibits the activity of bacterial AddAB and RecBCD enzymes.[1] These enzyme complexes are critical for the repair of DNA double-strand breaks in many bacterial species, playing a key role in bacterial survival and pathogenesis.[1][2][3] The absence of these enzymes in eukaryotes makes them an attractive target for the development of novel antibacterial agents.[1][4] this compound, a compound belonging to the pipemidic acid thiourea scaffold, emerged from a high-throughput screening campaign of the NIH molecular libraries sample collection.[1][4] It serves as a valuable tool for studying bacterial DNA repair mechanisms and as a starting point for the development of new therapeutics to combat antibiotic resistance.[1][2]